4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a chloromethyl group at the 4-position and an ethyl group at the 1-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The chloromethyl group can be introduced through halomethylation reactions using reagents like chloromethyl methyl ether or chloromethyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can undergo reduction reactions to modify the triazole ring or the substituents attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-ethyl-1H-1,2,3-triazole.
Scientific Research Applications
4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of triazole-based therapeutics.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
1-ethyl-1H-1,2,3-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-1-ethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group, potentially affecting its chemical and biological properties.
Uniqueness: 4-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct reactivity and potential biological activities
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-5(3-6)7-8-9/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKNUXSCGIJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250619-23-8 | |
Record name | 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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